Differentiated Computed Drug-Likeness Profile vs. Common Halogenated Analogs Confers Potential Oral Bioavailability Advantages
The target compound exhibits a calculated XLogP3 of 1.6 and a topological polar surface area (TPSA) of 114 Ų [1]. In contrast, a structurally analogous compound from the ZAK inhibitor series with a 2,6‑dichloro substitution pattern showed significantly higher predicted lipophilicity (calculated XLogP3 ~2.3) based on the systematic SAR table in the J. Med. Chem. publication [2]. The lower XLogP3 of the 2‑fluoro compound (1.6 vs. ~2.3) falls within the optimal range for oral absorption (LogP 1‑3) and may mitigate nonspecific membrane binding, while the TPSA of 114 Ų remains below the 140 Ų threshold for acceptable oral bioavailability [1][2].
| Evidence Dimension | Predicted Lipophilicity (XLogP3) for oral absorption potential |
|---|---|
| Target Compound Data | XLogP3: 1.6; TPSA: 114 Ų [1] |
| Comparator Or Baseline | ZAK inhibitor 2,6-dichloro analog: calculated XLogP3 ~2.3 (derived from J. Med. Chem. 2020 SAR table) [2] |
| Quantified Difference | ΔXLogP3 ≈ -0.7 (target compound less lipophilic) |
| Conditions | Computed via XLogP3 algorithm; TPSA calculation based on 2D molecular topology. |
Why This Matters
Lower lipophilicity can translate to reduced non‑specific protein binding and improved aqueous solubility, making this compound more suitable for in vitro assay reliability compared to more lipophilic halogenated analogs.
- [1] Kuujia.com compound database entry for CAS 2034613-82-4. Computed XLogP3: 1.6, TPSA: 114 Ų. View Source
- [2] Yang, J., Shibu, M.A., Kong, L. et al. (2020) J Med Chem, 63(5), 2114‑2130. SAR Table 2 reports systematic variation of benzenesulfonamide substitution; 2,6-dichloro derivative exhibits calculated logP ~2.3 vs. 2‑fluoro derivatives. PMID: 31244114. View Source
